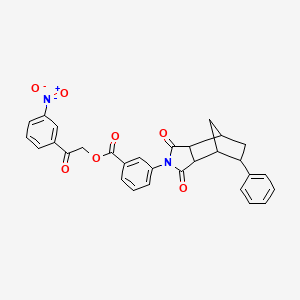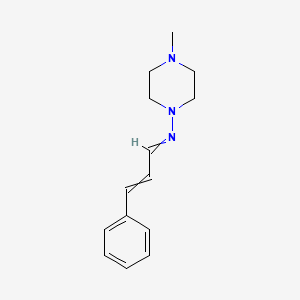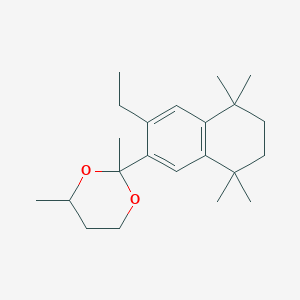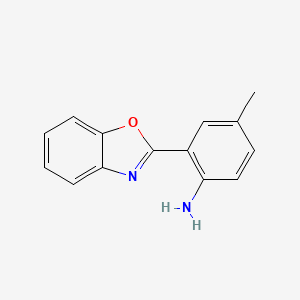![molecular formula C26H26BrN7O B12458646 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12458646.png)
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide is a complex organic compound that features a triazine core substituted with amino groups and a bromophenyl group
Preparation Methods
The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazine core: This can be achieved by reacting cyanuric chloride with 4-methylphenylamine under controlled conditions.
Substitution with amino groups: The triazine core is then reacted with additional 4-methylphenylamine to introduce the amino groups at the 4 and 6 positions.
Introduction of the bromophenyl group: The final step involves the reaction of the intermediate compound with 4-bromoaniline to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide has several scientific research applications:
Organic Electronics: This compound can be used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: It may serve as a precursor for the development of new drugs with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide involves its interaction with specific molecular targets. The triazine core and amino groups can form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways. The bromophenyl group may also play a role in modulating the compound’s activity by participating in halogen bonding.
Comparison with Similar Compounds
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide can be compared with other similar compounds such as:
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)alaninamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and applications.
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide: The presence of a fluorophenyl group can influence the compound’s electronic properties and interactions with other molecules.
The uniqueness of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C26H26BrN7O |
|---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-bromophenyl)propanamide |
InChI |
InChI=1S/C26H26BrN7O/c1-16-4-10-21(11-5-16)30-25-32-24(33-26(34-25)31-22-12-6-17(2)7-13-22)28-18(3)23(35)29-20-14-8-19(27)9-15-20/h4-15,18H,1-3H3,(H,29,35)(H3,28,30,31,32,33,34) |
InChI Key |
IEVXPMTYRNUBLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B12458563.png)
![3-Chloro-N-[(1S,2S)-2-(3-chloro-6-methoxy-1-benzothiophene-2-amido)cyclohexyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B12458567.png)


![2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12458599.png)
![Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B12458601.png)

![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458611.png)
![N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride](/img/structure/B12458612.png)


![[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B12458626.png)
![N,N-diethyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B12458633.png)
![2-(3-nitrophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12458636.png)
